molecular formula C17H20FN3OS B2872149 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide CAS No. 1112399-36-6

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide

Cat. No.: B2872149
CAS No.: 1112399-36-6
M. Wt: 333.43
InChI Key: DJWBLJSKWBELME-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position of the benzene ring, a thiomorpholin-4-ylsulfonyl group at the 5-position, and a 4-methylbenzylamine moiety as the N-substituent. Such structural features are common in pharmacologically active compounds, particularly those targeting enzymes or receptors sensitive to sulfonyl or aromatic interactions .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-2-8-21-9-7-15-13(10-21)16(22)20-17(19-15)23-11-12-5-3-4-6-14(12)18/h3-6H,2,7-11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWBLJSKWBELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide typically involves multiple steps, including the introduction of the chloro group, the benzyl group, and the thiomorpholinylsulfonyl group onto the benzamide core. Common reagents used in these steps may include chlorinating agents, benzylating agents, and sulfonylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the thiomorpholinyl group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the chloro group or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition or receptor binding.

    Medicine: Possible development as a pharmaceutical agent for treating specific diseases.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

2-Chloro-(4-Methylsulfonyl)-N-(4-(Thiazol-4-yl)Phenyl)Benzamide (CAS 1314248-41-3)
  • Structure : Benzamide core with a chloro group (position 2), methylsulfonyl group (position 4), and a thiazole-containing aryl substituent.
  • Molecular Formula : C₁₇H₁₃ClN₂O₃S₂
  • Molecular Weight : 392.887 g/mol
  • Key Differences :
    • The sulfonyl group is methylsulfonyl rather than thiomorpholinylsulfonyl, reducing heterocyclic complexity.
    • The N-substituent incorporates a thiazole ring, which may enhance π-π stacking interactions compared to the 4-methylbenzyl group.
  • Implications : The thiazole moiety could improve binding to hydrophobic pockets in biological targets, while the methylsulfonyl group may offer greater metabolic stability than thiomorpholine .
N-(4-Bromobenzyl)-2-Chlorobenzamide (CAS 1283105-08-7)
  • Structure : Simplified benzamide with chloro (position 2) and bromobenzyl substituents.
  • Molecular Formula: C₁₄H₁₁BrClNO
  • Molecular Weight : 324.60 g/mol
  • Key Differences :
    • Lacks sulfonyl or heterocyclic groups, resulting in lower polarity and reduced hydrogen-bonding capacity.
    • Bromine substituent increases molecular weight and lipophilicity compared to methylbenzyl.
2-Chloro-5-[(4-Chlorophenyl)Sulfamoyl]-N-(Alkyl/Aryl)-4-Nitrobenzamide Derivatives
  • Structure : Benzamide derivatives with dual chloro and nitro substituents, a 4-chlorophenylsulfamoyl group, and variable N-alkyl/aryl substituents.
  • Sulfamoyl (rather than thiomorpholinylsulfonyl) groups may alter solubility and binding kinetics.
  • Implications : Nitro-substituted analogs are often explored as antibacterial or anticancer agents due to their electrophilic properties .

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Cl (2), Thiomorpholinylsulfonyl (5), 4-Methylbenzyl ~420 (estimated) Thiomorpholine, Sulfonyl, Chloro Kinase inhibition, Protease modulation
2-Chloro-(4-methylsulfonyl)-N-(4-(thiazol-4-yl)phenyl)benzamide Cl (2), Methylsulfonyl (4), Thiazole 392.887 Methylsulfonyl, Thiazole Anticancer, Antimicrobial
N-(4-Bromobenzyl)-2-chlorobenzamide Cl (2), Bromobenzyl 324.60 Bromine, Chloro Intermediate for drug synthesis
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide Cl (2), Sulfamoyl (5), Nitro (4) ~400 (estimated) Nitro, Sulfamoyl Antibacterial, Antitumor

Functional Group Impact on Properties

  • Thiomorpholinylsulfonyl vs. Methylsulfonyl: Thiomorpholine’s sulfur atom may increase lipophilicity and modulate electron density, enhancing membrane permeability.
  • 4-Methylbenzyl vs. Thiazole/Aryl Substituents :
    • Methylbenzyl offers moderate hydrophobicity, balancing bioavailability.
    • Thiazole rings introduce aromatic heterocyclic interactions, possibly improving target selectivity .
  • Nitro vs. Chloro Substituents :
    • Nitro groups are strong electron-withdrawing groups, increasing reactivity but posing metabolic challenges (e.g., nitroreductase-mediated toxicity) .

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